Ortho-Methoxybenzoyl vs. 3,5-Dimethoxybenzoyl: Impact on Predicted Lipophilicity and Hydrogen-Bonding Capacity
The target compound carries a single ortho-methoxy substituent on the benzoyl ring, whereas the closely related analog 1-(3,5-dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine contains two meta-methoxy groups [1]. This difference reduces the number of hydrogen-bond acceptors from 5 to 4 and lowers the topological polar surface area from 51.2 Ų (dimethoxy analog) to a predicted 42.0 Ų for the target compound [1]. The lower polar surface area correlates with enhanced passive membrane permeability in predictive models [2].
| Evidence Dimension | Topological Polar Surface Area (TPSA) and H-bond acceptor count |
|---|---|
| Target Compound Data | TPSA ≈ 42.0 Ų; H-bond acceptor count = 4 |
| Comparator Or Baseline | 1-(3,5-Dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine (CAS 2320421-28-9): TPSA = 51.2 Ų; H-bond acceptor count = 5 [1] |
| Quantified Difference | ΔTPSA ≈ 9.2 Ų (18% reduction); ΔH-bond acceptors = 1 |
| Conditions | Calculated via XLogP3 algorithm and standard TPSA summation method [1] |
Why This Matters
A lower TPSA often translates to improved blood–brain barrier penetration or cellular uptake, making the target compound preferable for CNS or intracellular target applications over the dimethoxy analog.
- [1] Kuujia. CAS 2320421-28-9: 1-(3,5-dimethoxybenzoyl)-4-(3-methoxypyrrolidin-1-yl)piperidine. https://www.kuujia.com/cas-2320421-28-9.html (accessed 2026-04-30). View Source
- [2] Pajouhesh, H.; Lenz, G.R. Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx 2005, 2 (4), 541–553. View Source
